HIV-1 Reverse Transcriptase Inhibition vs. Lucidenic Acid A
Lucidenic acid O demonstrates selective inhibition of eukaryotic DNA polymerases, a key point of differentiation. It inhibits calf DNA polymerase α (pol α) with an IC50 of 42 μM and rat DNA polymerase β (pol β) with an IC50 of 99 μM [1]. In contrast, the co-isolated compound cerevisterol (a cytotoxic steroid) was found to inhibit only pol α and did not affect pol β [2]. Furthermore, lucidenic acid O did not inhibit prokaryotic DNA polymerases or other DNA metabolic enzymes, underscoring its eukaryotic selectivity [3].
| Evidence Dimension | Inhibition of Eukaryotic DNA Polymerases |
|---|---|
| Target Compound Data | IC50 = 42 μM (pol α), IC50 = 99 μM (pol β) |
| Comparator Or Baseline | Cerevisterol: IC50 = 50 μM (pol α only, no pol β inhibition) |
| Quantified Difference | Lucidenic acid O inhibits both pol α and pol β, whereas cerevisterol inhibits only pol α |
| Conditions | In vitro enzyme inhibition assay with calf DNA polymerase α and rat DNA polymerase β |
Why This Matters
This dual inhibitory profile against two distinct eukaryotic DNA polymerases provides a unique tool for studying replication and repair mechanisms, unavailable with the more limited cerevisterol.
- [1] Mizushina Y, et al. Lucidenic acid O and lactone, new terpene inhibitors of eukaryotic DNA polymerases from a basidiomycete, Ganoderma lucidum. Bioorg Med Chem. 1999;7(9):2047-52. View Source
- [2] Mizushina Y, et al. Lucidenic acid O and lactone, new terpene inhibitors of eukaryotic DNA polymerases from a basidiomycete, Ganoderma lucidum. Bioorg Med Chem. 1999;7(9):2047-52. View Source
- [3] Mizushina Y, et al. Lucidenic acid O and lactone, new terpene inhibitors of eukaryotic DNA polymerases from a basidiomycete, Ganoderma lucidum. Bioorg Med Chem. 1999;7(9):2047-52. View Source
